molecular formula C14H10F3N9OS B11468760 5-amino-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol

5-amino-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No.: B11468760
M. Wt: 409.35 g/mol
InChI Key: YIROTCYYAJYHCC-UHFFFAOYSA-N
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Description

This compound belongs to the class of triazoles , which are heterocyclic compounds containing two carbon and three nitrogen atoms. Triazoles exhibit versatile biological activities due to their ability to bind with enzymes and receptors in the biological system . The molecular formula of this specific compound is C~6~H~6~N~4~O .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common method starts with 2,6-dichloro-4-trifluoromethyl aniline as the starting material. The diazotization of this aniline yields a diazonium salt, which then undergoes cyclization with diethyl cyanoacetate to form the 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole intermediate. Subsequent sulfurization of this intermediate leads to the desired compound .

Industrial Production:: While specific industrial production methods may vary, the synthesis typically involves scalable processes that ensure efficient yield and purity.

Chemical Reactions Analysis

Reactions:: This compound can participate in various chemical reactions, including:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substitution reactions can occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis would require specific experimental data.

Scientific Research Applications

This compound finds applications across scientific domains:

    Chemistry: As a building block for designing novel molecules.

    Biology: Potential bioactivity, enzyme inhibition, or receptor binding.

    Medicine: Investigated for therapeutic effects (e.g., anticancer, antiviral).

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds at the moment, further research could highlight its uniqueness and provide a comparative analysis.

Properties

Molecular Formula

C14H10F3N9OS

Molecular Weight

409.35 g/mol

IUPAC Name

5-amino-3-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C14H10F3N9OS/c15-14(16,17)7-2-1-3-8(4-7)26-10(20-23-24-26)6-28-13-22-21-12-19-11(27)5-9(18)25(12)13/h1-5H,6,18H2,(H,19,21,27)

InChI Key

YIROTCYYAJYHCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)CSC3=NN=C4N3C(=CC(=O)N4)N)C(F)(F)F

Origin of Product

United States

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